

Technical Guide: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B183697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document leverages information from closely related structural analogs to provide insights into its physicochemical properties, synthesis, and potential biological significance. This guide includes detailed experimental protocols for key synthetic steps and presents quantitative data in a structured format to facilitate further research and development.

Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone belongs to the class of aminobenzophenones and related amide derivatives. These scaffolds are of significant interest in drug discovery due to their versatile biological activities. The presence of an aniline moiety, a carbonyl linker, and a substituted piperidine ring suggests potential interactions with various biological targets. This document aims to consolidate the available technical information and provide a foundational understanding for researchers working with this and similar chemical entities.

Physicochemical Properties and Identification

A definitive CAS number for **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** is not readily available in public databases. However, CAS numbers for structurally similar compounds have been identified and are presented below to aid in sourcing and characterization.

Table 1: Physicochemical Properties of Related Aminophenyl Piperidine/Piperazine Methanones

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reference
(3-Aminophenyl)(4-methyl-1-piperidiny)methanone	915908-51-9	C13H18N2O	218.29	[1]
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone	93288-86-9	C12H17N3O	219.29	[2]
(4-amino-phenyl)-piperidin-1-yl-methanone	42837-37-6	C12H16N2O	204.27	[3]
(2-Aminophenyl)(piperidin-1-yl)methanone	Not Available	C12H16N2O	204.27	[4]

Table 2: Mass Spectrometry Data for (2-Aminophenyl)(piperidin-1-yl)methanone

This data provides an example of the expected fragmentation pattern for the core structure.

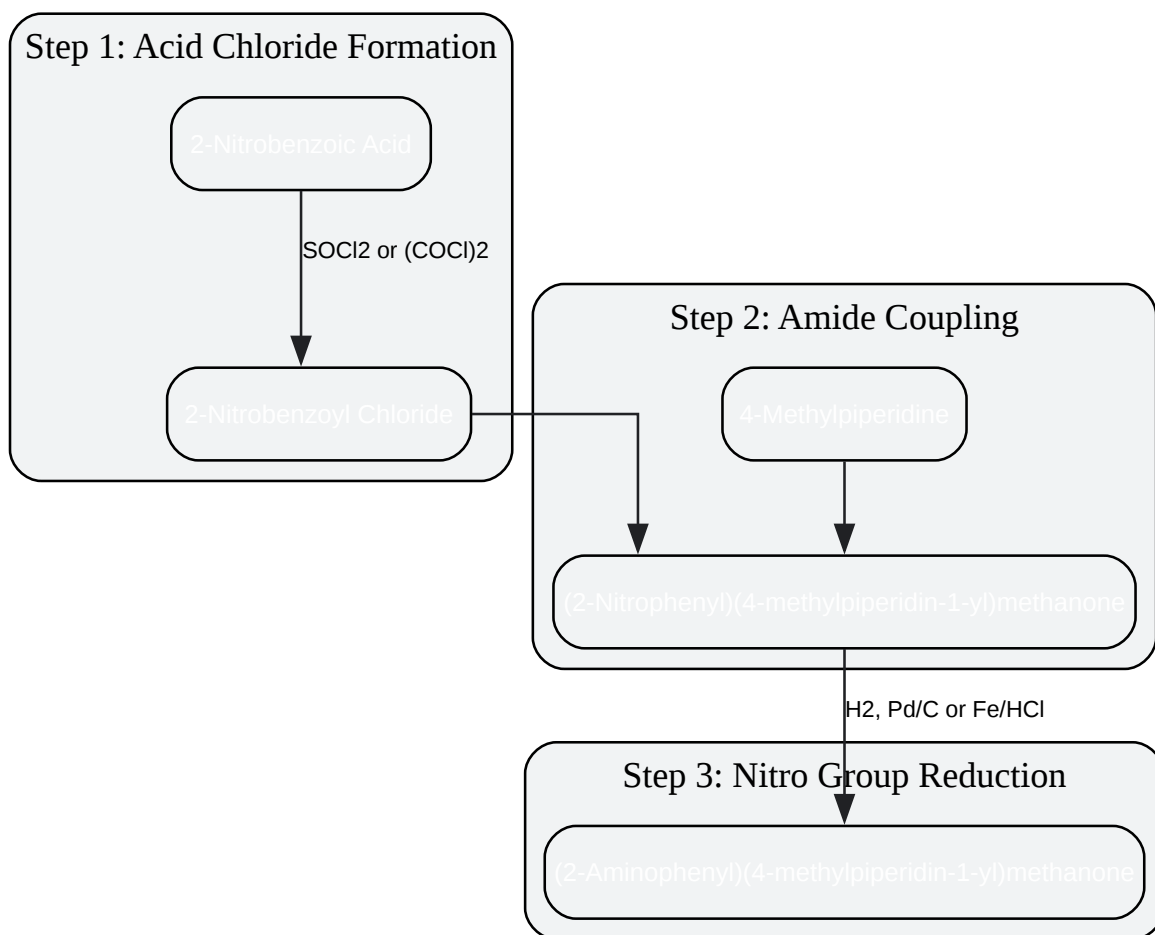
Property	Value
Instrument	Thermo Finnigan PolarisQ
Ionization Type	EI
Molecular Weight	204.273 g/mol
Major Peaks (m/z)	Relative Intensity
204	40%
120	100%
92	35%
84	20%
Data sourced from SpectraBase.[4]	

Synthesis and Experimental Protocols

The synthesis of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** can be approached through several established synthetic routes for related aminobenzamides. A general and adaptable protocol involves the coupling of a protected aminobenzoic acid with 4-methylpiperidine, followed by deprotection.

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 2-nitrobenzoic acid.



[Click to download full resolution via product page](#)

A plausible synthetic pathway for the target compound.

Detailed Experimental Protocol: Amide Coupling (N-Acylation)

This protocol is a generalized procedure for the coupling of an acyl chloride with an amine, a key step in the synthesis of the target molecule and its analogs.[5][6]

Materials:

- 2-Nitrobenzoyl chloride (1.0 eq)
- 4-Methylpiperidine (1.1 eq)

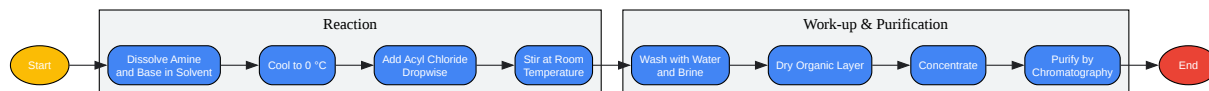
- Triethylamine (1.5 eq) or another suitable non-nucleophilic base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-methylpiperidine and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acyl Chloride:** Cool the solution to 0 °C using an ice bath. Dissolve 2-nitrobenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Isolation and Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the desired (2-Nitrophenyl)(4-methylpiperidin-1-yl)methanone.

Experimental Workflow for N-Acylation

The following diagram outlines the general workflow for the N-acylation reaction.



[Click to download full resolution via product page](#)

A general experimental workflow for N-acylation.

Potential Biological Activity

While specific biological data for **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** is not available, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological activities.

- **Piperidine Moiety:** The piperidine ring is a common scaffold in many biologically active compounds, including those with antimicrobial and antifungal properties.^[7] The nature and position of substituents on the piperidine ring can significantly influence activity.
- **Aminobenzophenone Core:** The 2-aminobenzophenone core is a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines, which have anxiolytic, sedative, and anticonvulsant properties.
- **Piperazine Analogs:** Related compounds containing a piperazine ring instead of a piperidine ring have shown diverse biological activities, including antimicrobial, anticancer, and effects on the central nervous system.^{[8][9]}

Further screening of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** and its derivatives is warranted to explore their potential therapeutic applications.

Conclusion

This technical guide has provided a summary of the available information on **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** by leveraging data from its close structural analogs.

While a dedicated and comprehensive characterization of the title compound is still required, the provided synthetic protocols and comparative data offer a solid foundation for researchers

to synthesize and investigate this molecule. The structural features of this compound suggest that it may possess interesting biological properties, making it a worthy candidate for further study in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone | C₁₃H₁₈N₂O | CID 16778020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgps.org]
- To cite this document: BenchChem. [Technical Guide: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183697#2-aminophenyl-4-methylpiperidin-1-yl-methanone-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com